
4-nitrophenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenyl 4-chlorobenzoate is an organic compound with the molecular formula C₁₃H₈ClNO₄ and a molecular weight of 277.660 g/mol . This compound is characterized by the presence of both a chloro-substituted benzoic acid and a nitrophenyl ester group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of efficient catalysts and solvents are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitrophenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Corresponding amides or esters.
Reduction: 4-Chlorobenzoic acid, 4-aminophenyl ester.
Hydrolysis: 4-Chlorobenzoic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-nitrophenyl 4-chlorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Bioconjugation: Employed in the preparation of bioconjugates for biochemical assays.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl 4-chlorobenzoate is primarily based on its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzoic acid, 4-aminophenyl ester
- 4-Chlorobenzoic acid, 4-hydroxyphenyl ester
- 4-Chlorobenzoic acid, 4-methoxyphenyl ester
Uniqueness
4-nitrophenyl 4-chlorobenzoate is unique due to the presence of both a chloro-substituted benzoic acid and a nitrophenyl ester group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research .
Eigenschaften
CAS-Nummer |
6264-29-5 |
|---|---|
Molekularformel |
C13H8ClNO4 |
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-1-9(2-4-10)13(16)19-12-7-5-11(6-8-12)15(17)18/h1-8H |
InChI-Schlüssel |
PCOGDBDOULFSKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


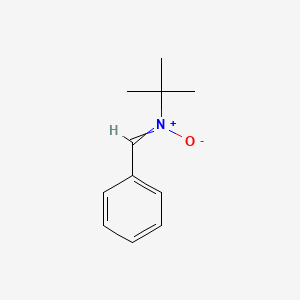
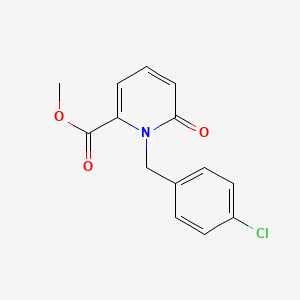
![3-[(Phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate](/img/structure/B8814118.png)
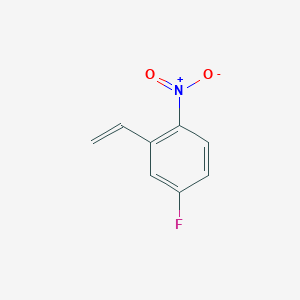

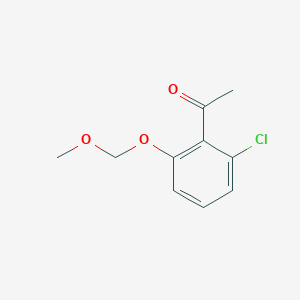
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B8814140.png)
![8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8814145.png)
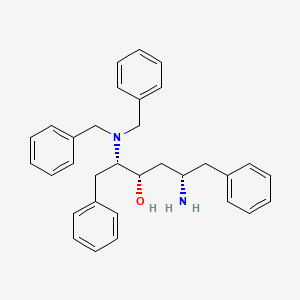
![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)




